ethyl 4,5-dimethyl-2-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4,5-DIMETHYL-2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the pyrazole moiety and the ethyl ester group. Common reagents used in these reactions include:
Thiophene derivatives: Starting materials for the thiophene core.
Pyrazole derivatives: Used to introduce the pyrazole moiety.
Ethyl esters: For esterification reactions.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene cores but different substituents.
Pyrazole derivatives: Compounds with similar pyrazole moieties but different functional groups.
Ethyl esters: Compounds with similar ester groups but different core structures.
Uniqueness
ETHYL 4,5-DIMETHYL-2-[4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H22N4O5S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[4-(5-methyl-3-nitropyrazol-1-yl)butanoylamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C17H22N4O5S/c1-5-26-17(23)15-11(3)12(4)27-16(15)18-14(22)7-6-8-20-10(2)9-13(19-20)21(24)25/h9H,5-8H2,1-4H3,(H,18,22) |
InChI Key |
OWBYQPOUPPZNRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCCN2C(=CC(=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
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